molecular formula C7H11N3OS B2398876 5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole CAS No. 1862489-90-4

5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2398876
CAS No.: 1862489-90-4
M. Wt: 185.25
InChI Key: ZEQUWKOFBLROLS-UHFFFAOYSA-N
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Description

5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that contains both azetidine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents. They exhibit antiproliferative activities against various cancer cell lines.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit microtubule assembly and tubulin-dependent guanosine triphosphate (GTP) hydrolysis, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole is unique due to the combination of the azetidine and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQUWKOFBLROLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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